5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, an oxazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 5-(1H-indol-3-yl)-1,2-oxazole-3-carbohydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory and antibacterial properties.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood glucose levels, making it a potential therapeutic agent for diabetes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share a similar indole and oxazole structure and have been studied for their α-glucosidase inhibitory activity.
Indole-1,2,4-oxadiazoles: Known for their anti-inflammatory and antibacterial properties.
Uniqueness
5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit α-glucosidase non-competitively sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H13N5O4 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13N5O4/c25-19(22-21-10-12-5-7-13(8-6-12)24(26)27)17-9-18(28-23-17)15-11-20-16-4-2-1-3-14(15)16/h1-11,20H,(H,22,25)/b21-10+ |
InChI Key |
RFTFEJSREYNEPR-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.